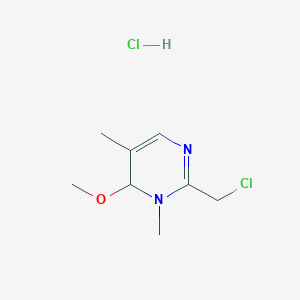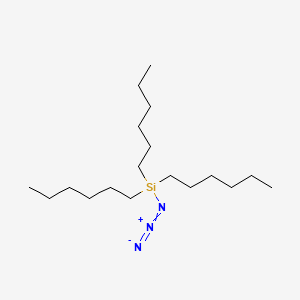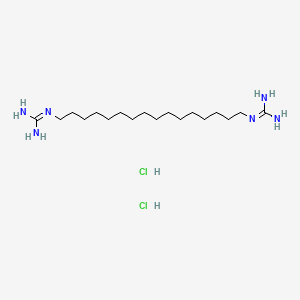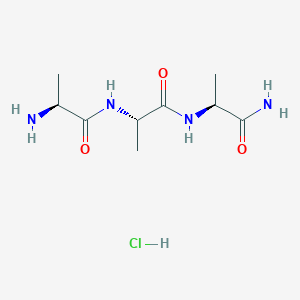
H-Ala-Ala-Ala-NH2 . HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Ala-Ala-Ala-NH2 . HCl, also known as H-Ala-Ala-Ala-NH2 hydrochloride, is a tripeptide compound consisting of three alanine residues linked together with an amide group at the C-terminus and a hydrochloride salt. This compound is commonly used in peptide synthesis and research due to its stability and ease of handling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Ala-Ala-NH2 . HCl typically involves the stepwise coupling of alanine residues. The process begins with the protection of the amino group of alanine, followed by the coupling of the protected alanine with another alanine residue using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The final step involves the deprotection of the amino group and the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that allow for the efficient and high-throughput synthesis of peptides. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid support and then cleaved from the support after synthesis is complete .
化学反応の分析
Types of Reactions
H-Ala-Ala-Ala-NH2 . HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol groups .
科学的研究の応用
H-Ala-Ala-Ala-NH2 . HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide behavior.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery vehicle.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
作用機序
The mechanism of action of H-Ala-Ala-Ala-NH2 . HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
H-Ala-Ala-NH2 . HCl: A dipeptide with similar properties but shorter chain length.
H-Ala-Gly-NH2 . HCl: Another dipeptide with glycine instead of alanine.
H-Ala-Ala-Ala-OH: A tripeptide without the amide group at the C-terminus.
Uniqueness
H-Ala-Ala-Ala-NH2 . HCl is unique due to its tripeptide structure with an amide group, which provides stability and specific reactivity. This makes it particularly useful in peptide synthesis and as a model compound in research .
特性
分子式 |
C9H19ClN4O3 |
|---|---|
分子量 |
266.72 g/mol |
IUPAC名 |
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C9H18N4O3.ClH/c1-4(10)8(15)13-6(3)9(16)12-5(2)7(11)14;/h4-6H,10H2,1-3H3,(H2,11,14)(H,12,16)(H,13,15);1H/t4-,5-,6-;/m0./s1 |
InChIキー |
WQHVMNMHHBTOOW-YCLXABBFSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N)N.Cl |
正規SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


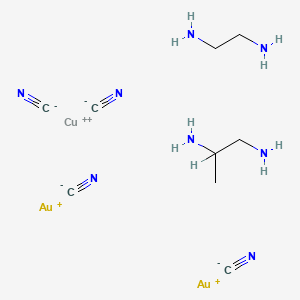
![(Z)-5-[(1S,5S,6R)-2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl]-2-methylpent-2-en-1-ol;(Z)-5-(2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl)-2-methylpent-2-en-1-ol;6-methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol;(Z)-2-methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-en-1-ol;(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol](/img/structure/B13775315.png)
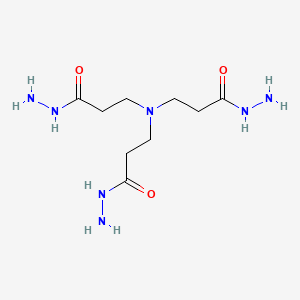
![2-chloroethyl-[(4-methoxyphenyl)methyl]-methylazanium;chloride](/img/structure/B13775337.png)
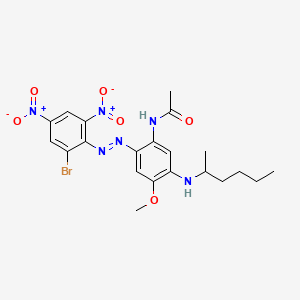
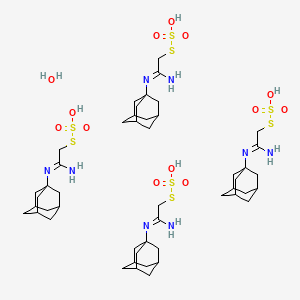
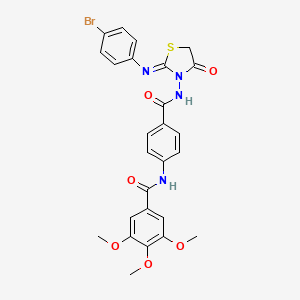
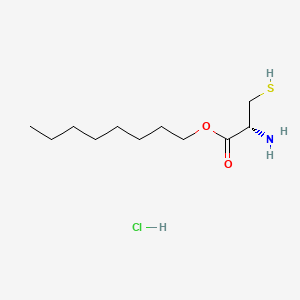
![2-bromo-N-[(2-hydroxyphenyl)methyl]acetamide](/img/structure/B13775375.png)
![2-Cyclohexyl-3-hydroxy-1-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2-phenylpropan-1-one](/img/structure/B13775378.png)
![2,3,9,10-Tetrabromo-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone](/img/structure/B13775390.png)
